molecular formula C22H26ClN3O2 B4931112 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride

6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride

Cat. No. B4931112
M. Wt: 399.9 g/mol
InChI Key: UBUSIDKPMZOHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride, also known as EMD 1214063, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and proliferation.

Scientific Research Applications

6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been widely studied for its potential use in scientific research. As a selective inhibitor of BRAF, this compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells that harbor mutations in the BRAF gene. In addition, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been shown to be effective in combination with other drugs that target the MAPK pathway, which is involved in the regulation of cell growth and proliferation.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 involves the selective inhibition of the protein kinase BRAF. BRAF is a key component of the MAPK pathway, which is involved in the regulation of cell growth and proliferation. By inhibiting BRAF, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 disrupts the MAPK pathway and prevents the growth and proliferation of cancer cells that harbor mutations in the BRAF gene.
Biochemical and Physiological Effects
6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells that harbor mutations in the BRAF gene. In addition, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been shown to be effective in combination with other drugs that target the MAPK pathway. However, further studies are needed to determine the full extent of the biochemical and physiological effects of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063.

Advantages and Limitations for Lab Experiments

6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has several advantages for lab experiments. This compound is highly selective for BRAF and has been shown to have minimal off-target effects. In addition, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 has been optimized for high yield and purity, making it a reliable reagent for lab experiments. However, there are also limitations to the use of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 in lab experiments. This compound is relatively expensive and may not be accessible to all researchers. In addition, further studies are needed to determine the optimal concentration and duration of treatment for different experimental conditions.

Future Directions

There are several future directions for the study of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063. First, further studies are needed to determine the full extent of the biochemical and physiological effects of this compound. In addition, studies are needed to determine the optimal concentration and duration of treatment for different experimental conditions. Finally, there is a need for clinical trials to determine the safety and efficacy of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 in the treatment of cancer patients.

Synthesis Methods

The synthesis method of 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063 involves several steps. First, 2-methyl-6-nitro-4-quinolinamine is reacted with ethyl orthoformate to produce 6-ethoxy-2-methyl-4-quinolinamine. This intermediate is then reacted with 4-(4-morpholinyl)phenylboronic acid in the presence of a palladium catalyst to produce the desired compound, 6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride 1214063. The synthesis method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

6-ethoxy-2-methyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2.ClH/c1-3-27-19-8-9-21-20(15-19)22(14-16(2)23-21)24-17-4-6-18(7-5-17)25-10-12-26-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSIDKPMZOHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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